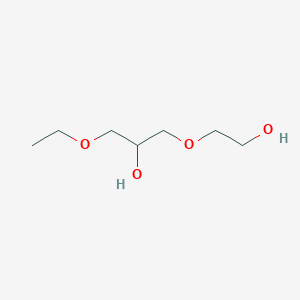
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent. This compound is known for its high thermal stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves a one-pot method. This method starts with 3,3’-difluorobiphenyl, which undergoes a series of reactions including trifluoromethylation and subsequent treatment with triflic anhydride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption. The use of recyclable reagents and solvents further enhances the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate primarily undergoes electrophilic trifluoromethylation reactions. It reacts with various nucleophilic substrates such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines .
Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, trifluoromethanesulfonic acid, and trifluoroacetic anhydride. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products: The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties . In biology and medicine, trifluoromethylated compounds are often used as probes or drugs due to their enhanced metabolic stability and bioavailability . In industry, this compound is used in the synthesis of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the transfer of the trifluoromethyl group to a nucleophilic substrate. This process is facilitated by the high electrophilicity of the compound, which is enhanced by the presence of fluorine atoms on the dibenzothiophenium ring . The molecular targets and pathways involved in this mechanism are primarily related to the formation of carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds:
- S-(trifluoromethyl)dibenzothiophenium triflate
- S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV)
- 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium triflate
Uniqueness: Compared to similar compounds, 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate offers higher thermal stability and reactivity. The presence of fluorine atoms at specific positions on the dibenzothiophenium ring enhances its electrophilicity, making it a more efficient reagent for trifluoromethylation reactions .
Propiedades
Fórmula molecular |
C13H6BF9S |
|---|---|
Peso molecular |
376.05 g/mol |
Nombre IUPAC |
2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H6F5S.BF4/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)5/h1-6H;/q+1;-1 |
Clave InChI |
OBTFBTMRNFSIFQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
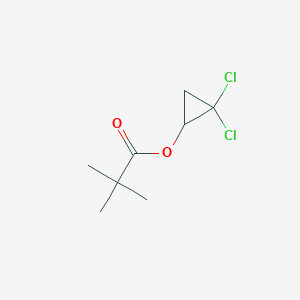


![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
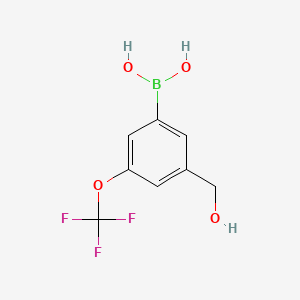

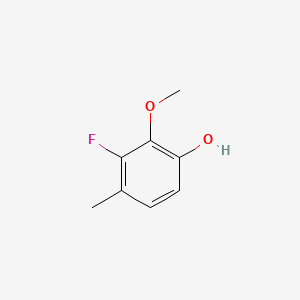

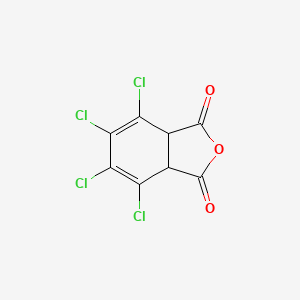

![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)

